diethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-6,7-diyl)bis(oxy)]diacetate
Description
Diethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-6,7-diyl)bis(oxy)]diacetate is a synthetic organic compound featuring a cyclopenta[c]chromene core fused with a pyranone ring. The structure includes two ethoxy acetate ester groups connected via ether linkages at the 6,7-positions of the chromene scaffold. This compound is structurally related to the diacetate derivative described in , which has the molecular formula C₁₆H₁₄O₆ and a monoisotopic mass of 302.079038 g/mol . Notably, the diethyl variant (if correctly named) would differ in ester substituents (ethyl vs. methyl), altering its molecular weight and physicochemical properties.
Properties
IUPAC Name |
ethyl 2-[[6-(2-ethoxy-2-oxoethoxy)-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O8/c1-3-24-16(21)10-26-15-9-8-13-12-6-5-7-14(12)20(23)28-18(13)19(15)27-11-17(22)25-4-2/h8-9H,3-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAMRPWCXOZHHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)OCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare diethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-6,7-diyl)bis(oxy)]diacetate with structurally or functionally related compounds from the literature.
Notes:
- *The molecular formula for the diethyl variant is inferred. Replacing acetate (C₂H₃O₂) with ethyl (C₂H₅O) groups would yield C₁₈H₁₈O₆ (hypothetical).
- Structural analogs from –5 highlight diverse applications, from photovoltaics to biochemical sensing, driven by core scaffolds and substituents.
Key Findings:
Ester Substituent Effects: Ethyl esters (hypothetical) may enhance lipophilicity compared to the diacetate (methyl) analog , impacting solubility and bioavailability. The dimethyl quinoxaline derivative () demonstrates how ester/ether linkages enable functionalization for biochemical applications .
Core Scaffold Influence: Chromene-based compounds (e.g., ) are associated with fluorescence or medicinal activity due to aromatic systems.
Functional Group Synergy :
- Ether linkages in the target compound and analogs (e.g., ) improve structural rigidity, which could stabilize photophysical or receptor-binding properties.
Limitations:
- Direct comparative data (e.g., solubility, reactivity) for the diethyl variant are absent in the evidence.
- Nomenclature discrepancies (diethyl vs. diacetate) require clarification; this analysis assumes the diethyl variant is structurally analogous to ’s compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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